1-methyl-3,4,5,11-tetrahydro-2H-azepino[2,3-b]quinolin-6-one
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Overview
Description
1-Methyl-3,4,5,11-tetrahydro-2H-azepino[2,3-b]quinolin-6-one is a complex heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an azepine ring fused to a quinoline moiety
Preparation Methods
The synthesis of 1-methyl-3,4,5,11-tetrahydro-2H-azepino[2,3-b]quinolin-6-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an indole derivative with a suitable aldehyde or ketone can lead to the formation of the desired azepinoquinoline structure. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-Methyl-3,4,5,11-tetrahydro-2H-azepino[2,3-b]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline products.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Research has shown its potential as an anti-cancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-methyl-3,4,5,11-tetrahydro-2H-azepino[2,3-b]quinolin-6-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions .
Comparison with Similar Compounds
1-Methyl-3,4,5,11-tetrahydro-2H-azepino[2,3-b]quinolin-6-one can be compared with other quinoline derivatives, such as:
Quinoline: A simpler structure with a wide range of applications in medicine and industry.
Isoquinoline: Similar to quinoline but with a different ring fusion, leading to distinct chemical properties.
Indole: Another heterocyclic compound with significant biological activity, often used as a precursor in the synthesis of more complex molecules.
Benzofuroindole: A fused heterocyclic compound with unique chemical and biological properties
Properties
IUPAC Name |
1-methyl-3,4,5,11-tetrahydro-2H-azepino[2,3-b]quinolin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16-9-5-4-7-11-13(17)10-6-2-3-8-12(10)15-14(11)16/h2-3,6,8H,4-5,7,9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPZUZDHZKYWQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC2=C1NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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